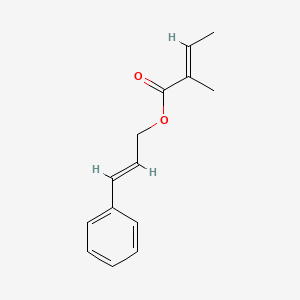

Cinnamyl 2-methylcrotonate

Description

Structure

3D Structure

Properties

CAS No. |

61792-12-9 |

|---|---|

Molecular Formula |

C14H16O2 |

Molecular Weight |

216.27 g/mol |

IUPAC Name |

3-phenylprop-2-enyl 2-methylbut-2-enoate |

InChI |

InChI=1S/C14H16O2/c1-3-12(2)14(15)16-11-7-10-13-8-5-4-6-9-13/h3-10H,11H2,1-2H3 |

InChI Key |

KRNURAJANZKGQN-UHFFFAOYSA-N |

SMILES |

CC=C(C)C(=O)OCC=CC1=CC=CC=C1 |

Isomeric SMILES |

C/C=C(\C)/C(=O)OC/C=C/C1=CC=CC=C1 |

Canonical SMILES |

CC=C(C)C(=O)OCC=CC1=CC=CC=C1 |

Other CAS No. |

84254-87-5 61792-12-9 |

Synonyms |

cinnamyl tiglate |

Origin of Product |

United States |

Reactions at the Ester Group:

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield cinnamyl alcohol and 2-methylcrotonic acid. These products can then be further modified individually.

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can replace the cinnamyl group with a different alcohol moiety, leading to a new series of 2-methylcrotonate esters.

Reduction: The ester can be reduced to the corresponding alcohols, 3-phenylpropanol and 2-methyl-2-buten-1-ol, using strong reducing agents like lithium aluminum hydride. Selective reduction of the ester in the presence of the double bonds is challenging but may be achievable with specific reagents. researchgate.netnih.gov

Amidation: Reaction with amines can convert the ester into the corresponding amides.

Reactions at the Carbon Carbon Double Bonds:

Epoxidation: The double bonds can be converted to epoxides using peroxy acids like m-CPBA. The differential reactivity of the two double bonds could potentially allow for selective epoxidation.

Diels-Alder Reaction: The double bonds, particularly the one in the cinnamyl moiety, can act as dienophiles in Diels-Alder reactions with suitable dienes.

Halogenation: Addition of halogens (e.g., Br₂) across the double bonds would yield dihalo-derivatives.

Polymerization: The vinyl groups could potentially undergo polymerization or copolymerization reactions.

Reactions at the Aromatic Ring:

Electrophilic Aromatic Substitution: The phenyl group can undergo electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation. The cinnamyl group will direct incoming electrophiles to the ortho and para positions.

Illustrative Derivatization Reactions:

| Reaction Type | Reagents and Conditions | Potential Product |

| Hydrolysis | NaOH, H₂O/EtOH, heat | Cinnamyl alcohol and Sodium 2-methylcrotonate |

| Transesterification | R-OH, H⁺ or base catalyst | R-2-methylcrotonate and Cinnamyl alcohol |

| Epoxidation | m-CPBA, CH₂Cl₂ | Cinnamyl (2-methyloxiran-2-yl)carboxylate |

| Aromatic Nitration | HNO₃, H₂SO₄ | (4-Nitrocinnamyl) 2-methylcrotonate |

Chemical Reactivity and Transformation Studies

Isomerization Dynamics and Stereochemical Control

Isomerization of the double bonds in both the cinnamate (B1238496) and crotonate portions of the molecule can be induced by thermal or catalytic means, allowing for the selective formation of cis or trans isomers.

Thermal Cis-Trans Isomerization of Crotonate and Cinnamate Esters

Thermal isomerization between cis and trans isomers of α,β-unsaturated esters like cinnamates and crotonates can occur, though it often requires elevated temperatures. The process generally favors the formation of the more thermodynamically stable trans isomer. The mechanism can involve the temporary conversion of the double bond to a single bond, allowing for rotation, followed by re-formation of the double bond. For instance, studies on the thermal isomerization of unsaturated fatty acid esters have shown that cis to trans isomerization can occur at temperatures around 150 °C.

Catalytic Isomerization Processes

Catalytic methods provide milder and more selective pathways for the isomerization of cinnamate and crotonate esters. These processes can be promoted by acids, bases, or transition metal catalysts.

Visible-light photocatalysis has emerged as a powerful tool for achieving E to Z (trans to cis) isomerization of cinnamyl derivatives under mild conditions. nih.gov Iridium-based photosensitizers can effectively promote this transformation, providing access to the thermodynamically less stable Z-isomers with high stereoselectivity. nih.gov For example, the photocatalytic isomerization of trans-cinnamyl ethers and alcohols has been demonstrated to yield the corresponding cis-isomers in high yields. nih.gov

Nickel catalysis has also been employed for the stereoinvertive deoxygenation of trans-3-arylglycidates to produce thermodynamically less stable (Z)-cinnamate esters. organic-chemistry.org This method utilizes nickel triflate and triphenylphosphine (B44618) and demonstrates broad functional group tolerance. organic-chemistry.org

| Catalyst System | Substrate Type | Product Isomer | Key Features |

| Iridium Photosensitizer | Cinnamyl Ethers/Alcohols | Z (cis) | Visible light, mild conditions, high stereoselectivity. nih.gov |

| Nickel Triflate / Triphenylphosphine | trans-3-Arylglycidates | Z (cis) Cinnamate Esters | Stereoinvertive, broad functional group tolerance. organic-chemistry.org |

Cycloaddition Reactions Involving Unsaturated Moieties

The double bonds in the cinnamyl and 2-methylcrotonate moieties of Cinnamyl 2-methylcrotonate can participate in various cycloaddition reactions, leading to the formation of cyclic structures.

[2+2] Photocycloadditions of Cinnamate and Crotonate Esters

The [2+2] photocycloaddition is a characteristic reaction of α,β-unsaturated carbonyl compounds, including cinnamate and crotonate esters. This reaction, typically induced by UV light, leads to the formation of cyclobutane (B1203170) derivatives. The photodimerization of cinnamic acid derivatives, for instance, can yield a mixture of products due to potential cis-trans isomerization in the solution phase. digitellinc.com However, template-directed solid-state reactions can provide full regio- and diastereocontrol. digitellinc.com

Visible-light-mediated triplet sensitization offers an efficient method for the synthesis of substituted cyclobutanes from cinnamates. rsc.orgsci-hub.ru This approach can lead to high yields under mild conditions, with regioselectivity often being high. rsc.orgsci-hub.ru Enantioselective versions of the [2+2] cycloaddition of simple cinnamate esters have been developed using a co-catalytic system involving a chiral Lewis acid and an iridium photocatalyst. nih.govacs.org

Donor-Acceptor Cyclopropanation of α,β-Unsaturated Esters

While the direct cyclopropanation of the double bonds in Cinnamyl 2-methylcrotonate is a plausible transformation, a related and powerful synthetic strategy involves the use of donor-acceptor (D-A) cyclopropanes derived from α,β-unsaturated esters in cycloaddition reactions. wiley-vch.denih.govnih.gov These strained three-membered rings act as versatile 1,3-dipole synthons. nih.gov The reaction of D-A cyclopropanes with various dipolarophiles can lead to the formation of five-membered carbo- and heterocyclic rings. nih.govnih.gov The activation of D-A cyclopropanes is often achieved using Lewis acids. nih.gov

Diastereoselective Cycloaddition Pathways

Controlling the stereochemistry of cycloaddition reactions is a central theme in modern organic synthesis. In the context of molecules like Cinnamyl 2-methylcrotonate, diastereoselective cycloadditions can be achieved through various strategies.

The use of chiral auxiliaries attached to the α,β-unsaturated system is a well-established method for inducing diastereoselectivity in conjugate addition reactions, which can be a prelude to cyclization. nih.gov For Diels-Alder reactions, chiral N-acyloxazolidinones have proven effective in controlling the facial selectivity of the cycloaddition with α,β-unsaturated esters. acs.org

In photocatalytic [2+2] cycloadditions of cinnamates, the diastereoselectivity can be influenced by electronic effects or the presence of ortho-substituents on the aromatic ring. rsc.orgsci-hub.ru Furthermore, the use of chiral Lewis acids in these reactions can lead to high levels of both diastereo- and enantioselectivity. nih.govacs.org

| Reaction Type | Key Strategy for Diastereoselectivity | Typical Outcome |

| Conjugate Addition | Chiral Auxiliaries (e.g., L-ephedrine, (S,S)-(+)-pseudoephedrine) | High diastereoselectivity in the addition product. nih.gov |

| Diels-Alder Cycloaddition | Chiral N-acyloxazolidinones | Control over the endo/exo and facial selectivity. acs.org |

| [2+2] Photocycloaddition | Electronic effects, ortho-substituents, Chiral Lewis Acids | Control over the stereochemistry of the resulting cyclobutane. rsc.orgsci-hub.runih.govacs.org |

Hydrogenation and Selective Reduction Chemistries

The hydrogenation of cinnamyl 2-methylcrotonate involves the reduction of its carbon-carbon double bonds and potentially its ester functional group. The molecule possesses two distinct α,β-unsaturated systems: one in the cinnamyl moiety and another in the 2-methylcrotonate moiety. This structural feature allows for several potential hydrogenation products, depending on the catalyst and reaction conditions employed. Selective reduction of one of the double bonds or the ester group is a key challenge and area of interest in the synthetic chemistry of this compound.

Catalytic Hydrogenation of α,β-Unsaturated Carbonyl Compounds

The catalytic hydrogenation of α,β-unsaturated carbonyl compounds, including esters like cinnamyl 2-methylcrotonate, is a widely studied transformation in organic synthesis. chemistryviews.org The primary goal is often to achieve high chemoselectivity, targeting the reduction of the C=C double bond while preserving the carbonyl group, or vice versa. mdpi.com

General Principles: In the case of cinnamyl 2-methylcrotonate, three main sites are susceptible to hydrogenation: the alkene in the cinnamyl group, the alkene in the 2-methylcrotonate group, and the ester carbonyl group. The selective hydrogenation of the C=C bond over the C=O bond is generally favored thermodynamically. However, achieving selectivity between the two different C=C bonds presents a synthetic challenge.

Catalytic Systems: A variety of catalytic systems have been developed for the hydrogenation of α,β-unsaturated esters. These can be broadly categorized into homogeneous and heterogeneous catalysts.

Homogeneous Catalysts: Complexes of rhodium, ruthenium, iridium, and more recently, earth-abundant metals like copper and nickel, have been employed. acs.orgresearchgate.net For instance, a rhodium hydride complex, (η⁵-C₅Me₅)Rh(2-(2-pyridyl)phenyl)H, has been shown to selectively hydrogenate the C=C double bond in various α,β-unsaturated carbonyl compounds, including esters, with high chemoselectivity and in good to excellent yields at room temperature. chemistryviews.org Copper(I)/N-heterocyclic carbene complexes have also emerged as effective catalysts for the conjugate reduction of α,β-unsaturated esters and amides using H₂. rsc.org

Heterogeneous Catalysts: Noble metal catalysts such as palladium, platinum, and ruthenium supported on materials like carbon, alumina, or titania are commonly used. The choice of metal, support, and reaction conditions can significantly influence the selectivity. For instance, in the hydrogenation of cinnamaldehyde (B126680), a related α,β-unsaturated aldehyde, CoRe/TiO₂ catalysts have demonstrated high selectivity towards the formation of cinnamyl alcohol, indicating a preference for C=O bond reduction under specific conditions. mdpi.com

Selectivity in Hydrogenation: The selectivity of the hydrogenation of cinnamyl 2-methylcrotonate would be influenced by several factors:

Steric Hindrance: The 2-methylcrotonate double bond is tetrasubstituted, making it sterically more hindered than the disubstituted double bond in the cinnamyl group. This steric difference could be exploited to achieve selective hydrogenation of the cinnamyl alkene.

Electronic Effects: The phenyl group in the cinnamyl moiety can influence the electronic properties of the adjacent double bond, affecting its interaction with the catalyst surface.

Catalyst and Ligand Choice: The nature of the metal center and the ligands in homogeneous catalysts, or the support and promoters in heterogeneous catalysts, can be tuned to favor the adsorption and reduction of one unsaturated site over the others.

Expected Products: Based on the principles of catalytic hydrogenation, the following products could be anticipated from the hydrogenation of cinnamyl 2-methylcrotonate, depending on the selectivity of the process:

| Product Name | Structure Description |

| Cinnamyl 2-methylbutanoate | Selective hydrogenation of the 2-methylcrotonate C=C bond. |

| 3-Phenylpropyl 2-methylcrotonate | Selective hydrogenation of the cinnamyl C=C bond. |

| 3-Phenylpropyl 2-methylbutanoate | Hydrogenation of both C=C bonds. |

| Cinnamyl alcohol and 2-methylbutanoic acid | Hydrogenolysis of the ester group. |

Electrochemical Transformations of Carbonyl Derivatives

Electrochemical methods offer a green and sustainable alternative to traditional chemical reagents for effecting redox transformations. rsc.org The electrochemical behavior of cinnamyl 2-methylcrotonate would be dictated by the reduction and oxidation potentials of its functional groups.

The primary sites for electrochemical reduction in cinnamyl 2-methylcrotonate are the two α,β-unsaturated ester moieties. The electroreduction of α,β-unsaturated esters has been a subject of study, often leading to hydrodimerization or saturation of the double bond. acs.orgnih.gov

Reductive Pathways: The electrochemical reduction of cinnamyl 2-methylcrotonate can proceed through several pathways:

Electron Transfer and Protonation: The initial step typically involves the transfer of an electron to the LUMO of the α,β-unsaturated system to form a radical anion. This can then be protonated and further reduced.

Hydrodimerization: The radical anions can also couple to form a dimeric dianion, which upon protonation yields a hydrodimer. The electroreduction of methyl cinnamate, for example, has been shown to produce cyclized hydrodimers stereoselectively. acs.orgnih.gov

Cleavage of the Ester Bond: Under certain conditions, particularly at more negative potentials, the ester linkage can be cleaved.

The selectivity of these processes depends on factors such as the electrode material, solvent, supporting electrolyte, and the presence of proton donors. For instance, the direct reduction of cinnamyl bromide at carbon cathodes in acetonitrile (B52724) can lead to either carbanions or radical intermediates depending on the applied potential. acs.org

Potential Products of Electrochemical Reduction: The electrochemical reduction of cinnamyl 2-methylcrotonate could yield a variety of products, as outlined in the table below.

| Product Type | Description |

| Saturated Ester | Reduction of one or both C=C double bonds. |

| Hydrodimer | Dimerization at the β-carbon of either the cinnamyl or 2-methylcrotonate moiety. |

| Cinnamyl Alcohol and 2-Methylcrotonic Acid/Alcohol | Products of ester cleavage. |

Derivatization and Functionalization Strategies of Cinnamyl 2-methylcrotonate

The structure of cinnamyl 2-methylcrotonate offers several avenues for derivatization and functionalization, allowing for the modification of its physical, chemical, and biological properties. These strategies can target the ester functional group, the carbon-carbon double bonds, or the aromatic ring.

Biochemical Interactions and Metabolic Pathway Elucidation

Fungal Metabolic Models and Mechanisms

The metabolism of cinnamyl esters in fungi involves several key enzymatic transformations, primarily targeting the ester bond and the α,β-unsaturated system of the cinnamyl moiety. Studies on related compounds, such as cinnamic acid and cinnamyl alcohol, in various fungal species provide a model for the likely metabolic fate of cinnamyl 2-methylcrotonate.

Filamentous fungi are known to possess a range of metabolic pathways to process aromatic compounds like cinnamic acid. frontiersin.org A primary mechanism observed is the reduction of the carboxylic acid group. For instance, the phytopathogenic fungus Colletotrichum acutatum has been shown to biotransform trans-cinnamic acid by first reducing it to trans-cinnamaldehyde, which is then further reduced to cinnamyl alcohol. udea.edu.co This reduction pathway effectively removes the α,β-unsaturated carbonyl system, which is often a detoxification strategy. udea.edu.co Following the reduction to alcohols, the fungus can perform esterification, converting the resulting alcohols into their corresponding acetyl esters, such as cinnamyl acetate (B1210297). udea.edu.co

Conversely, hydrolysis of the ester bond is another critical metabolic step. In Aspergillus niger, a carboxylesterase has been identified that is likely involved in the hydrolysis of cinnamyl esters. frontiersin.org This would release cinnamyl alcohol and 2-methylcrotonic acid from the parent compound. The released cinnamyl alcohol can then undergo further metabolism. The plant pathogenic fungus Colletotrichum acutatum is capable of converting cinnamyl alcohol into other products, including 3-phenyl-1-propanol. udea.edu.coresearchgate.net

These findings suggest a metabolic model for cinnamyl 2-methylcrotonate in fungi that includes two main routes:

Hydrolysis: The ester bond is cleaved to yield cinnamyl alcohol and 2-methylcrotonic acid. The cinnamyl alcohol can then be further reduced or oxidized.

Reduction: The α,β-double bond of the cinnamyl group could potentially be reduced, followed by other transformations.

The specific pathway utilized can be influenced by the fungal species and the culture conditions. udea.edu.co

| Precursor Compound | Fungal Species | Key Metabolic Transformation(s) | Resulting Product(s) | Reference(s) |

| trans-Cinnamic Acid | Colletotrichum acutatum | Reduction of carboxylic acid, Esterification | Cinnamyl alcohol, 3-phenyl-1-propanol, Cinnamyl acetate | udea.edu.co |

| trans-Cinnamic Acid | Aspergillus niger | Decarboxylation, Reduction | Styrene, Cinnamaldehyde (B126680), Cinnamyl alcohol | frontiersin.org |

| Cinnamyl Alcohol | Colletotrichum acutatum | Oxidation, Reduction | 3-phenyl-1-propanol, 1-phenyl-1,3-propanediol, 2-phenylethanol | researchgate.net |

Gluthathione Conjugation Pathways of Olefinic Compounds

Cinnamyl 2-methylcrotonate contains two α,β-unsaturated carbonyl systems, one in the cinnamyl portion (after potential oxidation to cinnamaldehyde) and one in the 2-methylcrotonate moiety. Such structures are recognized as soft electrophiles and are susceptible to nucleophilic attack by cellular thiols, most notably glutathione (B108866) (GSH). researchgate.netwashington.edu This conjugation is a critical detoxification pathway in many organisms.

The reaction, known as a Michael addition, can occur non-enzymatically or be catalyzed by a family of enzymes called Glutathione S-transferases (GSTs). washington.eduacs.org The sulfur atom of the cysteine residue in GSH acts as a nucleophile, attacking the β-carbon of the unsaturated system, leading to the formation of a stable glutathione conjugate. researchgate.net These water-soluble conjugates can then be further metabolized through the mercapturic acid pathway and excreted. inchem.orgwvu.edu

Research on various α,β-unsaturated esters and ketones confirms their reactivity with GSH. acs.orgwvu.edu Both enzymatic and non-enzymatic pathways contribute to the formation of these conjugates. acs.org Interestingly, the rate of non-enzymatic conjugation can sometimes be significant, and in some cases, the parent electrophilic compound or the resulting GSH conjugate can act as an inhibitor of GST enzymes. acs.orgwvu.edu For example, studies with anhydroecgonine (B8767336) methyl ester (AEME), a compound which also contains an α,β-unsaturated ester structure, demonstrated both enzymatic catalysis of GSH conjugation and inhibition of cytosolic GST activity by the parent compound. wvu.edu

The structural features of the unsaturated compound influence its reactivity towards glutathione. Factors such as steric hindrance around the double bond and the electrophilicity of the system play a crucial role. researchgate.net For cinnamyl 2-methylcrotonate, both the cinnamyl and the crotonate parts represent potential sites for glutathione conjugation.

| Compound Class | Reaction Mechanism | Key Enzyme Family | Significance | Reference(s) |

| α,β-Unsaturated Esters | Michael Addition | Glutathione S-transferases (GSTs) | Detoxification of electrophiles | researchgate.netwashington.eduacs.org |

| α,β-Unsaturated Ketones | Michael Addition | Glutathione S-transferases (GSTs) | Detoxification, can also be reduced and conjugated with glucuronic acid | inchem.org |

| Olefinic Compounds | Nucleophilic Addition | Glutathione S-transferases (GSTs) | Formation of mercapturic acid derivatives for excretion | inchem.orgwvu.edu |

Enzymatic Biotransformations Relevant to Cinnamyl 2-methylcrotonate Structure, e.g., Ammonia-Lyases

While ammonia-lyases may not act directly on cinnamyl 2-methylcrotonate, they are highly relevant to the metabolism of its core cinnamyl structure. Phenylalanine ammonia-lyase (PAL) and Tyrosine ammonia-lyase (TAL) are enzymes that catalyze the reversible, non-oxidative deamination of L-phenylalanine and L-tyrosine to form trans-cinnamic acid and p-coumaric acid, respectively. researchgate.netasm.org

These enzymes provide a direct link between primary aromatic amino acid metabolism and the phenylpropanoid pathway. asm.org The relevance to cinnamyl 2-methylcrotonate lies in the metabolic web surrounding its hydrolysis products. If cinnamyl 2-methylcrotonate is hydrolyzed to cinnamyl alcohol, this alcohol can be oxidized by cellular dehydrogenases to cinnamaldehyde and subsequently to cinnamic acid. This cinnamic acid can then serve as a substrate for the reverse reaction of PAL, where ammonia (B1221849) is added across the double bond to synthesize L-phenylalanine. nih.govwiley.com

This biotransformation has been exploited for the production of L-phenylalanine and its derivatives from cinnamic acids. nih.govspringernature.com For example, whole cells of the yeast Rhodotorula glutinis, which have high PAL activity, have been used to convert trans-cinnamic acid into L-phenylalanine with high efficiency. nih.gov Therefore, PAL represents a key enzymatic step connecting the degradation of cinnamyl compounds back to central amino acid metabolism.

| Enzyme | EC Number | Substrate(s) | Product(s) | Metabolic Relevance | Reference(s) |

| Phenylalanine Ammonia-Lyase (PAL) | 4.3.1.24 | L-Phenylalanine | trans-Cinnamic Acid + NH₃ | Links amino acid metabolism with the phenylpropanoid pathway. Reversible reaction. | asm.orgwiley.com |

| Tyrosine Ammonia-Lyase (TAL) | 4.3.1.23 | L-Tyrosine | p-Coumaric Acid + NH₃ | Biosynthesis of p-coumaric acid, a precursor for many secondary metabolites. | researchgate.netasm.org |

| Phenylalanine Aminomutase (PAM) | 5.4.3.10 | α-Phenylalanine | β-Phenylalanine (via Cinnamic Acid intermediate) | Catalyzes the interconversion of α- and β-amino acids. | researchgate.net |

Investigation of In Vitro Molecular Interactions with Biological Targets

The chemical structure of cinnamyl 2-methylcrotonate and related cinnamic acid esters makes them candidates for interaction with various biological targets, including enzymes and receptors.

A notable example is the inhibition of 17β-hydroxysteroid dehydrogenases (17β-HSDs), enzymes that modulate the activity of steroid hormones. nih.gov A study investigating a series of trans-cinnamic acid esters as inhibitors of a fungal 17β-HSD revealed that these compounds can act as effective inhibitors. Quantitative structure-activity relationship (QSAR) and molecular modeling studies highlighted the key molecular interactions responsible for this inhibition. Optimal recognition and binding were found to depend on a hydrogen bond with the amino acid residue Asn154 and hydrophobic interactions with the aromatic side chain of Tyr212 within the enzyme's active site. nih.gov This indicates that the cinnamyl scaffold is well-suited for binding in this specific hydrophobic pocket.

In a different context, cinnamyl 2-methylcrotonate has been identified in patent literature as a compound capable of modulating the function of olfactory receptors (ORs). Specifically, it was listed among agents used to counteract the perception of sweat malodor by interacting with carboxylic acid-binding olfactory receptors. google.com This suggests a direct molecular interaction with specific G-protein coupled receptors in the olfactory system.

Furthermore, broader studies on the antifungal properties of cinnamic acid esters against various plant pathogenic fungi have been conducted. nih.gov While a single molecular target was not always identified, the results demonstrate clear structure-activity relationships, where the substituents on the phenyl ring and the nature of the alcohol moiety significantly influence biological activity. nih.gov

| Biological Target | Interacting Compound Class | Key Findings | Implied Mechanism of Action | Reference(s) |

| Fungal 17β-hydroxysteroid dehydrogenase (17β-HSD) | Cinnamic acid esters | Inhibition of enzyme activity. | H-bond with Asn154; Hydrophobic interaction with Tyr212. | nih.gov |

| Carboxylic acid-binding olfactory receptors | Cinnamyl 2-methylcrotonate | Modulation of receptor function to block malodor perception. | Antagonistic or blocking interaction with the receptor. | google.com |

| Various plant pathogenic fungi | Cinnamic acid esters | Inhibition of mycelial growth. | Structure-dependent disruption of fungal cellular processes. | nih.gov |

Advanced Analytical Characterization and Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like Cinnamyl 2-methylcrotonate. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), enabling the confirmation of the compound's connectivity and stereochemistry.

Conformational analysis of flexible molecules such as α,β-unsaturated esters can be effectively performed using Lanthanide Induced Shift (LIS) NMR spectroscopy. uq.edu.au This technique involves the addition of a paramagnetic lanthanide shift reagent (LSR), such as tris(dipivaloylmethanato)europium(III) (Eu(dpm)₃) or tris(1,1,1,2,2,3,3-heptafluoro-7,7-dimethyl-4,6-octanedionato)ytterbium(III) (Yb(fod)₃), to the sample. nih.govnih.govresearchgate.net

The LSR complexes with a Lewis basic site in the substrate molecule, which in the case of Cinnamyl 2-methylcrotonate is the carbonyl oxygen atom. This interaction induces significant changes (shifts) in the chemical shift values of nearby protons. The magnitude of this induced shift is dependent on the distance and angle of the specific proton relative to the paramagnetic lanthanide ion. By plotting the induced shifts (Δδ) against the molar ratio of the LSR to the substrate, one can deduce the relative proximity of various protons to the complexation site. nih.gov

This method is particularly useful for distinguishing between different planar conformers, such as the s-cis and s-trans isomers that arise from rotation around the C-C single bond adjacent to the carbonyl group. In related compounds like methyl trans-cinnamate, the s-cis conformer is found to be more stable. uq.edu.auresearchgate.net By comparing the experimentally observed induced shifts with those predicted from theoretical models of different conformations, the predominant solution-state conformation can be determined. researchgate.net

Table 1: Illustrative Lanthanide Induced Shifts (LIS) for Protons in a Hypothetical Conformer of Cinnamyl 2-methylcrotonate

| Proton(s) | Position | Expected Proximity to Carbonyl Oxygen | Example Induced Shift (Δδ in ppm) |

| H-2' | Olefinic proton on crotonate moiety | Close | High |

| H-3' (CH₃) | Methyl group on crotonate moiety | Close | High |

| H-1 | Methylene protons of cinnamyl group | Moderate | Medium |

| H-2 | Olefinic proton (alpha to O) of cinnamyl group | Distant | Low |

| H-3 | Olefinic proton (beta to O) of cinnamyl group | More Distant | Very Low |

| Phenyl Protons | Aromatic protons of cinnamyl group | Most Distant | Negligible |

The stereochemistry of Cinnamyl 2-methylcrotonate, specifically the configuration of its two carbon-carbon double bonds, is assigned using a combination of ¹H and ¹³C NMR data. The magnitude of the vicinal proton-proton coupling constants (³J(H,H)) across the double bonds is a definitive indicator of their geometry. For the trans (E) configuration, as expected in the cinnamyl and 2-methylcrotonate moieties, the ³J(H,H) value is typically large, in the range of 12-18 Hz. A cis (Z) configuration would exhibit a smaller coupling constant, usually between 6-12 Hz.

The assignment of all proton and carbon signals is achieved through two-dimensional (2D) NMR experiments. Techniques such as COSY (Correlation Spectroscopy) identify proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. core.ac.uk These advanced methods ensure an unambiguous assignment of the complex spectrum. The ¹³C NMR chemical shifts are also sensitive to the electronic environment and stereochemistry, providing complementary data for structural confirmation. researchgate.net

Table 2: Representative ¹H and ¹³C NMR Data for (E,E)-Cinnamyl 2-methylcrotonate (in CDCl₃)

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Correlation / Coupling |

| Cinnamyl Moiety | |||

| C-1 | ~4.75 (d) | ~65.5 | ³J(H1,H2) ≈ 6.5 Hz |

| C-2 | ~6.30 (dt) | ~123.0 | ³J(H2,H3) ≈ 16.0 Hz (E-config) |

| C-3 | ~6.65 (d) | ~134.5 | ³J(H3,H2) ≈ 16.0 Hz (E-config) |

| C-4 (ipso-Phenyl) | - | ~136.0 | - |

| C-5/C-9 (ortho-Phenyl) | ~7.40 (m) | ~128.5 | - |

| C-6/C-8 (meta-Phenyl) | ~7.35 (m) | ~128.0 | - |

| C-7 (para-Phenyl) | ~7.28 (m) | ~126.5 | - |

| 2-Methylcrotonate Moiety | |||

| C-1' (Carbonyl) | - | ~167.0 | - |

| C-2' | - | ~128.0 | - |

| C-3' | ~6.90 (qq) | ~138.5 | ³J(H3',H4') ≈ 7.0 Hz |

| C-4' (CH₃) | ~1.85 (dq) | ~14.5 | ³J(H4',H3') ≈ 7.0 Hz |

| C-5' (CH₃) | ~1.80 (s) | ~12.0 | - |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For larger molecules and polymers, specialized MS techniques are employed.

While Cinnamyl 2-methylcrotonate is a monomer, related cinnamic acid esters are used to synthesize novel polymers. scispace.com Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is an essential technique for characterizing these polymers. researchgate.net Should Cinnamyl 2-methylcrotonate be used as a monomer, MALDI-TOF-MS would be the method of choice to analyze the resulting polymer.

In this technique, the polymer sample is co-crystallized with a matrix compound (e.g., dithranol) and a cationizing agent (e.g., sodium trifluoroacetate). scispace.comresearchgate.net A laser pulse desorbs and ionizes the polymer molecules, which then travel through a flight tube to a detector. The time taken to reach the detector is proportional to the mass-to-charge ratio of the ion.

The resulting spectrum displays a series of peaks, where each major peak corresponds to a polymer chain of a specific length. The mass difference between adjacent peaks is equal to the mass of the monomer repeating unit. This allows for the precise confirmation of the polymer structure, as well as the identification of end-groups and the calculation of the molecular weight distribution. scispace.com

Table 3: Hypothetical MALDI-TOF-MS Data for a Polymer of Cinnamyl 2-methylcrotonate

| Peak | Polymer Chain (n = number of units) | Calculated m/z (M + Na⁺) | Mass Difference |

| 1 | Initiator-(Monomer)₁-EndGroup + Na⁺ | [Mass of I-(C₁₄H₁₆O₂)₁-EG + 23] | - |

| 2 | Initiator-(Monomer)₂-EndGroup + Na⁺ | [Mass of I-(C₁₄H₁₆O₂)₂-EG + 23] | 216.27 |

| 3 | Initiator-(Monomer)₃-EndGroup + Na⁺ | [Mass of I-(C₁₄H₁₆O₂)₃-EG + 23] | 216.27 |

| 4 | Initiator-(Monomer)₄-EndGroup + Na⁺ | [Mass of I-(C₁₄H₁₆O₂)₄-EG + 23] | 216.27 |

Note: The mass difference corresponds to the molecular weight of the Cinnamyl 2-methylcrotonate monomer (C₁₄H₁₆O₂ ≈ 216.27 g/mol ).

Chromatographic Separations for Complex Mixture Analysis

Chromatography is indispensable for separating individual components from complex mixtures, such as natural extracts, and for verifying the purity of synthesized compounds.

Cinnamyl 2-methylcrotonate, also known by its synonym cinnamyl tiglate, is found in nature, having been identified in champaca concrete. thegoodscentscompany.com Gas Chromatography (GC), frequently coupled with Mass Spectrometry (GC-MS), is the standard method for the analysis of volatile compounds in essential oils and other natural extracts. researchgate.netdiabloanalytical.com

In a GC-MS analysis, the volatile components of the extract are vaporized and separated as they pass through a long capillary column containing a stationary phase. The separation is based on the differential partitioning of compounds between the mobile carrier gas (e.g., helium) and the stationary phase. Each compound elutes from the column at a characteristic retention time.

Upon exiting the GC column, the separated components enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint for that molecule. By comparing the retention time and the mass spectrum to those of known standards or library databases, Cinnamyl 2-methylcrotonate can be unequivocally identified and quantified within the extract. au.dk

Table 4: Typical GC-MS Identification Data for Cinnamyl 2-methylcrotonate

| Parameter | Value / Description |

| Gas Chromatography | |

| Column Type | Non-polar (e.g., DB-5) |

| Retention Index (RI) | Compound-specific value based on elution relative to n-alkanes |

| Mass Spectrometry | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Molecular Ion [M]⁺ | m/z 216 |

| Key Fragment Ions (m/z) | 117 (C₉H₉⁺, tropylium (B1234903) ion from cinnamyl group), 91, 83 (C₅H₇O⁺, from crotonate moiety), 65 |

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring the progress of esterification reactions, such as the synthesis of cinnamyl 2-methylcrotonate from cinnamyl alcohol and an activated form of 2-methylcrotonic acid (e.g., 2-methylcrotonyl chloride). Its high resolution and sensitivity allow for the simultaneous quantification of reactants, intermediates, and the final product, providing a detailed kinetic profile of the reaction.

To monitor the reaction, small aliquots are withdrawn from the reaction mixture at specific time intervals. The reaction in these aliquots is immediately quenched to halt chemical changes, often by rapid cooling and dilution with the mobile phase. The samples are then injected into the HPLC system. A common approach involves using a reversed-phase (RP) C18 column, which separates compounds based on their hydrophobicity. srce.hrnih.govresearchgate.net

A gradient or isocratic elution with a mobile phase, typically consisting of a mixture of acetonitrile (B52724) and water or a buffer, is employed to separate the components. srce.hrrsc.org Given the structure of cinnamyl 2-methylcrotonate, which contains a chromophore, a UV detector is highly effective. The detection wavelength is often set near the absorbance maximum of the cinnamyl group, for instance, around 254 nm or 280 nm, to achieve high sensitivity for both the cinnamyl alcohol reactant and the cinnamyl 2-methylcrotonate product. researchgate.net

By plotting the concentration of reactants and products, determined from the area of their respective peaks in the chromatogram, against time, a clear picture of the reaction kinetics emerges. This data is crucial for optimizing reaction conditions such as temperature, catalyst concentration, and reaction time to maximize yield and purity.

Research Findings:

In a typical kinetic study for the synthesis of cinnamyl 2-methylcrotonate, a reversed-phase HPLC method would be developed. The retention time for the more polar cinnamyl alcohol would be shorter than that of the less polar ester product. 2-Methylcrotonic acid would also be monitored if it were a starting material or a byproduct of hydrolysis. The data allows for the calculation of conversion rates and the identification of any potential side products or degradation. acs.orgresearchgate.net

Table 1: HPLC Monitoring of Cinnamyl 2-methylcrotonate Synthesis Fictional data for illustrative purposes.

| Reaction Time (minutes) | Cinnamyl Alcohol Conc. (M) | 2-Methylcrotonic Acid Conc. (M) | Cinnamyl 2-methylcrotonate Conc. (M) |

|---|---|---|---|

| 0 | 0.500 | 0.500 | 0.000 |

| 30 | 0.355 | 0.355 | 0.145 |

| 60 | 0.251 | 0.251 | 0.249 |

| 90 | 0.177 | 0.177 | 0.323 |

| 120 | 0.125 | 0.125 | 0.375 |

| 180 | 0.063 | 0.063 | 0.437 |

X-ray Spectroscopy and Diffraction for Solid-State Reactions

X-ray techniques are powerful, non-destructive methods for elucidating the atomic and molecular structure of crystalline solids and for monitoring physical and chemical changes within the solid state. These methods are particularly valuable for studying solid-state reactions, such as polymerizations or topochemical photodimerizations, where the crystal lattice of the reactant pre-organizes the molecules for a specific reaction pathway. nih.govscispace.com

Single-Crystal X-ray Diffraction (SC-XRD) provides the most definitive structural information, yielding precise bond lengths, bond angles, and the three-dimensional packing arrangement of molecules in a crystal. nih.gov For a reactive compound like cinnamyl 2-methylcrotonate, obtaining a single crystal allows for the determination of its molecular conformation and intermolecular interactions (e.g., π-stacking) in the solid state. This information is critical for understanding and predicting its solid-state reactivity. For a solid-state reaction to occur, the reactant molecules must be packed in a suitable orientation and distance, a principle established by Schmidt's topochemical postulates for [2+2] photocycloadditions, which require the reacting double bonds to be parallel and within approximately 4.2 Å of each other. nih.gov

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline samples and is an excellent tool for monitoring the progress of a solid-state reaction. oup.comresearchgate.net In a typical experiment, the PXRD pattern of the reactant material is recorded, showing a characteristic set of diffraction peaks. As the solid-state reaction proceeds (e.g., upon heating or irradiation), new peaks corresponding to the crystalline product phase will appear, while the intensity of the reactant peaks diminishes. acs.org By recording the PXRD patterns at various intervals, the extent of the reaction can be quantified. This is particularly useful for "crystal-to-crystal" transformations, where the product is formed as a new crystalline phase without an intermediate amorphous state. oup.comresearchgate.net

Research Findings:

While a specific crystal structure for cinnamyl 2-methylcrotonate is not publicly available, analysis of similar cinnamyl esters reveals common packing motifs. For instance, the crystal structure of cinnamyl 2-oxo-2H-chromene-3-carboxylate was solved, providing details on its monoclinic crystal system and molecular conformation. nih.gov A hypothetical solid-state reaction involving cinnamyl 2-methylcrotonate, such as a [2+2] photodimerization across the crotonate double bond, could be monitored using PXRD. The analysis would track the conversion from the monomer crystal phase to the dimer crystal phase over time.

Table 2: Illustrative Crystallographic Data for Reactant and Product Fictional data based on known cinnamyl esters for illustrative purposes. nih.gov

| Parameter | Cinnamyl 2-methylcrotonate (Monomer) | Dimer Product |

|---|---|---|

| Chemical Formula | C₁₄H₁₆O₂ | C₂₈H₃₂O₄ |

| Formula Weight | 216.27 | 432.54 |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/c | P-1 |

| a (Å) | 10.5 | 8.9 |

| b (Å) | 8.2 | 10.1 |

| c (Å) | 14.1 | 13.5 |

Table 3: Reaction Monitoring of a Solid-State Transformation by PXRD Fictional data for illustrative purposes.

| Reaction Time (hours) | Phase % (Monomer) | Phase % (Dimer) |

|---|---|---|

| 0 | 100 | 0 |

| 4 | 78 | 22 |

| 8 | 55 | 45 |

| 16 | 21 | 79 |

Theoretical and Computational Chemistry Studies

Molecular Mechanics and Quantum Chemical Calculations for Conformational Analysis

The three-dimensional structure, or conformation, of a molecule is critical to its physical and chemical properties. For a flexible molecule like cinnamyl 2-methylcrotonate, which contains several rotatable single bonds, a multitude of conformations are possible. Conformational analysis aims to identify the most stable, low-energy structures.

Molecular Mechanics (MM) is a computational method that models molecules as a collection of atoms held together by springs. upc.edu The energy of the system is calculated using a force field, which is a set of parameters and potential energy functions that describe bonded interactions (bond stretching, angle bending, torsions) and non-bonded interactions (van der Waals forces, electrostatic interactions). upc.edunih.gov By minimizing this energy, the most stable conformations can be predicted.

Quantum Chemical (QC) calculations, such as ab initio methods, are based on the fundamental principles of quantum mechanics and solve the Schrödinger equation for a given arrangement of atoms. upc.edu These methods provide a more accurate description of the electronic structure and energy of a molecule compared to MM, but are computationally more demanding.

A key conformational feature in α,β-unsaturated esters, such as the cinnamyl and 2-methylcrotonate moieties, is the isomerism around the C-C single bond situated between the carbonyl group and the C=C double bond. This gives rise to s-cis and s-trans conformers. Computational studies on analogous compounds like methyl trans-cinnamate and methyl crotonate have been performed to determine the relative stability of these isomers. uq.edu.au For methyl trans-cinnamate, the s-cis conformer is calculated to be more stable, while for methyl crotonate, the s-trans conformer is favored. uq.edu.au These calculations, using methods like MMFF94, RHF/6-311G, and B3LYP/6-311G , provide the energy difference between the two forms, allowing for the prediction of their relative populations at equilibrium. uq.edu.au

Calculated Energy Differences (ΔE = Es-cis - Es-trans) for Related α,β-Unsaturated Esters

This table shows the calculated energy differences between the s-cis and s-trans conformers for methyl crotonate and methyl trans-cinnamate using various computational methods. A negative value indicates the s-cis conformer is more stable. Data sourced from a modeling and LIS/NMR investigation. uq.edu.au

| Compound | MMFF94 (kcal/mol) | RHF/6-311G** (kcal/mol) | B3LYP/6-311G** (kcal/mol) | Observed Stability |

|---|---|---|---|---|

| Methyl crotonate | -0.72 | -0.08 | -0.24 | s-trans more stable |

| Methyl trans-cinnamate | -0.41 | -1.28 | -1.12 | s-cis more stable |

Density Functional Theory (DFT) Applied to Reactivity and Electronic Properties

Density Functional Theory (DFT) is a class of quantum chemical methods that has become a primary tool for investigating the electronic properties and chemical reactivity of organic molecules. researchgate.netgrafiati.com DFT calculations can determine various reactivity descriptors derived from the molecule's electronic structure.

A fundamental concept in chemical reactivity is Frontier Molecular Orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For a related compound, methyl cinnamate (B1238496), DFT calculations have been used to determine the energies of its frontier orbitals. acs.orgnih.gov These calculations show that the electronic properties can be significantly altered by interactions with other chemical species. For instance, coordination with a Lewis acid can substantially lower the energies of both the HOMO and LUMO, which can in turn increase the molecule's reactivity in certain reactions. acs.orgnih.gov

Calculated Frontier Molecular Orbital Energies for Methyl Cinnamate

This table presents the calculated energies of the π and π* frontier molecular orbitals (FMOs) for methyl cinnamate, which correspond to the HOMO and LUMO, respectively. The data illustrates how these energies are lowered upon coordination with a Lewis acid (LA), a cationic oxazaborolidine. This shift makes the FMOs of the complex nearly isoenergetic with the singly occupied molecular orbitals (SOMOs) of a typical triplet photocatalyst. Data sourced from studies on enantioselective cycloadditions. acs.orgnih.gov

| Orbital | Energy in Methyl Cinnamate (eV) | Energy in Methyl Cinnamate-LA Complex (eV) |

|---|---|---|

| π* (LUMO) | -2.07 | -5.5 (approx.) |

| π (HOMO) | -6.65 | -9.0 (approx.) |

Beyond FMOs, DFT is used to calculate a range of global reactivity descriptors that predict a molecule's behavior. grafiati.com These include:

Electronic Chemical Potential (μ): Measures the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. Stable molecules typically have a large HOMO-LUMO gap and high hardness.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, indicating its electrophilic character.

These descriptors help to rationalize the stability and reactivity of molecules like cinnamyl 2-methylcrotonate in various chemical environments. grafiati.com

Environmental and Sustainability Dimensions in Chemical Production

Development of Bio-Based Production Routes for Methyl Crotonate

The transition from petrochemical-based manufacturing to bio-based alternatives is a cornerstone of sustainable chemistry. For methyl crotonate, a significant area of research involves its production from microbially synthesized polyhydroxyalkanoates (PHAs), particularly poly(3-hydroxybutyrate) (PHB). researchgate.netresearchgate.net PHB is a biodegradable polyester (B1180765) produced by various microorganisms as an energy reserve, and it can be generated from renewable feedstocks, including agro-food waste streams and wastewater. researchgate.netwur.nl This approach not only utilizes renewable resources but also offers a method for valorizing waste materials. researchgate.net

The conversion of PHB to methyl crotonate is a multi-step process. wur.nl It begins with the thermolysis of PHB to yield crotonic acid, which is then followed by an esterification step to produce methyl crotonate. wur.nl Research has shown that PHB can be completely converted to methyl crotonate in methanol (B129727) at 200°C with a selectivity of 60%. researchgate.net The reaction pressure is a critical parameter, with the thermolysis of PHB being the rate-determining step at pressures below 18 bar, while the esterification of crotonic acid becomes the limiting factor at pressures above this threshold. wur.nl

Further advancements in metabolic engineering are also contributing to the bio-production of related esters. For instance, Saccharomyces cerevisiae has been successfully engineered to produce ethyl crotonate. researchgate.net By introducing and optimizing a heterologous biosynthetic pathway involving genes from various microorganisms, researchers have demonstrated the potential for microbial cell factories to produce short-chain unsaturated esters from renewable resources. researchgate.net Such strategies provide a foundation for developing engineered pathways for the direct microbial synthesis of methyl crotonate.

Table 1: Key Parameters in the Bio-Based Production of Methyl Crotonate from PHB

| Parameter | Finding | Source |

| Feedstock | Polyhydroxybutyrate (PHB) from wastewater | researchgate.netresearchgate.net |

| Conversion Process | Thermolysis of PHB to crotonic acid, followed by esterification | wur.nl |

| Optimal Conditions | 200°C and 18 bar for full conversion of pure PHB | wur.nl |

| Selectivity (Pure PHB) | 60% to methyl crotonate | wur.nl |

| Selectivity (Whole Cells) | 49% to methyl crotonate | researchgate.net |

| Advantage of Whole-Cell Use | Avoids complex and costly PHB isolation | researchgate.netresearchgate.net |

Life Cycle Assessment (LCA) Frameworks for Sustainable Chemical Synthesis

Life Cycle Assessment (LCA) is a critical tool for evaluating the environmental performance of chemical products and processes, providing a holistic view of their impact from raw material acquisition to end-of-life. chemcopilot.comsemanticscholar.org As the chemical industry moves towards greater sustainability, LCA frameworks are increasingly being integrated into the early stages of process development to guide decision-making and prevent the shifting of environmental burdens from one life cycle stage to another. chemcopilot.comacs.org

An LCA is systematically conducted in four main stages as defined by ISO 14040:

Goal and Scope Definition: This initial phase establishes the purpose of the assessment, the functional unit (e.g., the production of 1 kg of a chemical), and the boundaries of the system to be studied. acs.orgmdpi.com

Life Cycle Inventory (LCI): This stage involves the comprehensive collection of data on all inputs (raw materials, energy) and outputs (products, emissions, waste) within the defined system boundaries. semanticscholar.org

Life Cycle Impact Assessment (LCIA): The LCI data is used to evaluate the potential environmental impacts. These impacts are categorized into specific areas such as global warming potential, acidification, and resource depletion. mdpi.com

In the context of sustainable chemical synthesis, LCA is used to compare the environmental footprint of conventional, fossil-fuel-based production routes with emerging bio-based alternatives. nih.gov For example, a comparative LCA of biocatalytic versus chemical synthesis for a specific pharmaceutical intermediate revealed that the biocatalytic route had a significantly lower global warming potential, highlighting the value of such assessments in the early stages of development. nih.gov

However, the application of LCA in the chemical industry faces challenges, including the availability and quality of data, the harmonization of methodologies, and the resource-intensive nature of conducting a full assessment. elsevier.com To overcome these hurdles, digitalization and predictive modeling are being employed. elsevier.com Predictive LCA frameworks that use computational models to estimate environmental impacts at early technology readiness levels are being developed to provide guidance when detailed process data is not yet available. acs.org Combining mass and energy-based process metrics with LCA impact indicators can also provide a more comprehensive framework for assessing the sustainability of chemical manufacturing. rsc.org

Table 2: Stages of a Life Cycle Assessment (LCA)

| Stage | Description | Key Activities |

| 1. Goal and Scope Definition | Defines the purpose, system boundaries, and functional unit of the study. | Setting the research question; defining what is included and excluded. |

| 2. Life Cycle Inventory (LCI) | Quantifies the inputs and outputs of the system. | Data collection on raw materials, energy use, emissions, and waste. |

| 3. Life Cycle Impact Assessment (LCIA) | Evaluates the environmental significance of the LCI results. | Classifying and characterizing impacts (e.g., CO2 equivalents for climate change). |

| 4. Interpretation | Analyzes results to form conclusions and recommendations. | Identifying major impact contributors and suggesting improvements. |

Future Research Directions and Emerging Paradigms

Innovations in Cinnamyl 2-methylcrotonate Synthetic Methodologies

The synthesis of cinnamyl esters, including Cinnamyl 2-methylcrotonate, is moving beyond traditional methods toward more efficient, sustainable, and high-yield paradigms. Future research is focused on optimizing and scaling these innovative approaches.

Conventional synthesis often relies on Fischer esterification, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. masterorganicchemistry.com While foundational, this method is an equilibrium process and can require harsh conditions and excess reagents to achieve high conversion. masterorganicchemistry.com

Modern synthetic innovations offer significant advantages. The Steglich esterification, particularly modified "greener" versions, represents a significant leap forward. nih.govresearchgate.net This method uses coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to activate the carboxylic acid, allowing the reaction to proceed under mild, non-acidic conditions with high yields, often exceeding 70-90%. nih.govcmu.ac.th The use of greener solvents like acetonitrile (B52724) in place of traditional chlorinated solvents further enhances the environmental viability of this methodology. nih.govresearchgate.net

Another promising frontier is enzymatic synthesis. Lipase-catalyzed transesterification, using an enzyme to swap the acyl group of a simple ester with cinnamyl alcohol, provides a highly specific and environmentally benign route. wikipedia.orgresearchgate.net This biocatalytic approach operates under mild conditions and avoids the need for harsh chemical reagents, aligning with the principles of green chemistry. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Cinnamyl Esters

| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer Esterification | Carboxylic Acid, Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Heat, often excess alcohol as solvent | Low-cost reagents | Reversible reaction, harsh conditions, potential for side reactions |

| Steglich Esterification | Carboxylic Acid, Alcohol, Coupling Agent (DCC or EDC), DMAP (catalyst) | Room temperature or mild heat (40-45 °C) | High yields, mild conditions, not equilibrium-limited | Stoichiometric use of coupling agent, formation of urea (B33335) byproduct |

| Enzymatic Transesterification | Ester (e.g., vinyl acetate), Cinnamyl Alcohol, Lipase | Mild temperatures in a non-aqueous system | High specificity, environmentally benign, mild conditions | Higher cost of enzymes, slower reaction times |

Elucidation of Undiscovered Chemical Reactivity

The chemical structure of Cinnamyl 2-methylcrotonate, featuring an ester functional group and two carbon-carbon double bonds, offers a rich platform for exploring chemical reactivity beyond its current applications. While the ester linkage is susceptible to hydrolysis, a key reaction in its biological metabolism, the conjugated π-systems hold significant, largely untapped potential for synthetic transformations. wikipedia.org

A particularly compelling area for future research is the molecule's potential to participate in cycloaddition reactions. The cinnamyl moiety, as part of the broader ester structure, can act as a component in intramolecular Diels-Alder reactions. cmu.ac.th Studies on related cinnamyl cinnamate (B1238496) derivatives have shown their utility in forming complex polycyclic structures, such as those found in aryltetralin and arylnaphthalene lignans, which are known for their anticancer properties. cmu.ac.th Exploring the viability of Cinnamyl 2-methylcrotonate as a precursor in similar transformations could lead to the synthesis of novel, structurally complex molecules with potential bioactivity.

Furthermore, the two alkene groups are targets for a variety of addition reactions. Future investigations could explore selective hydrogenation, epoxidation, or halogenation to generate a library of new derivatives. The addition of reagents like dinitrogen trioxide to the double bond of the cinnamyl group has been demonstrated in related esters, highlighting the potential for functional group interconversion. wikipedia.org Such derivatives could possess unique fragrance profiles or altered biological properties worthy of investigation.

Deeper Insights into Biological Roles and Mechanistic Interactions

While Cinnamyl 2-methylcrotonate is known as a fragrance ingredient, the mechanistic details of its biological interactions remain a nascent field of study. Future research is expected to delve deeper into its metabolic fate, its precise mode of action as a scent, and its potential for other, undiscovered biological activities.

The primary biological role of this compound is its interaction with the olfactory system. However, the specific human olfactory receptors (ORs) that bind to Cinnamyl 2-methylcrotonate have not been identified. Research on insect olfactory systems has successfully identified specific ORs for various plant volatiles. mdpi.com A similar approach could be used to de-orphan the human receptors responsible for perceiving its characteristic scent, providing fundamental insights into the molecular basis of olfaction.

Upon absorption, cinnamyl esters are likely metabolized through enzymatic hydrolysis. wikipedia.org Studies on the closely related cinnamyl acetate (B1210297) show that carboxylesterases cleave the ester bond to yield cinnamyl alcohol. wikipedia.org This alcohol is then oxidized to cinnamaldehyde (B126680) and subsequently to cinnamic acid, which can enter broader metabolic pathways. wikipedia.org It is highly probable that Cinnamyl 2-methylcrotonate follows a similar metabolic trajectory, a hypothesis that requires experimental confirmation.

Beyond its role as a fragrance, an emerging paradigm is the investigation of its potential antimicrobial properties. Cinnamic acid and its simple ester derivatives are known to possess antifungal and antibacterial activity. nih.govmdpi.com Research has shown that converting the carboxylic acid group to an ester function can enhance this activity, possibly by increasing the molecule's lipophilicity and its ability to penetrate microbial cell membranes. mdpi.com Studies on a series of cinnamates demonstrated that antibacterial activity increased with the length of the ester's alkyl chain. mdpi.com This suggests that Cinnamyl 2-methylcrotonate could possess clinically relevant antimicrobial efficacy, a research avenue that is currently underexplored.

Table 2: Potential Biological Roles and Mechanistic Interactions

| Biological Role | Probable Mechanism | Supporting Evidence / Research Direction |

|---|---|---|

| Fragrance | Binding to specific human olfactory receptors. | Identify specific receptors using heterologous expression systems, drawing parallels from insect studies. mdpi.com |

| Metabolism | Enzymatic hydrolysis by carboxylesterases, followed by oxidation. | Based on the metabolic pathway of cinnamyl acetate. wikipedia.org Requires metabolomic studies for confirmation. |

| Antimicrobial Activity | Disruption of microbial cell membranes. | Cinnamate esters show enhanced antimicrobial activity compared to cinnamic acid, linked to increased lipophilicity. mdpi.commdpi.com |

Advancements in Analytical Spectroscopic Techniques for Complex Systems

The structural elucidation and quantification of Cinnamyl 2-methylcrotonate rely on a suite of spectroscopic techniques. Future advancements will focus on applying more sophisticated methods to analyze this compound in complex matrices, such as in biological systems, reaction mixtures, or natural product extracts.

However, for unambiguous assignment in complex systems or for differentiating between isomers, advanced multidimensional NMR techniques such as COSY, HSQC, and HMBC are invaluable. These 2D NMR experiments can reveal proton-proton and proton-carbon correlations over two or three bonds, providing a complete and definitive structural map.

For analysis in trace amounts or within complex mixtures, hyphenated techniques are essential. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for separating Cinnamyl 2-methylcrotonate from other components and providing definitive identification based on retention time and mass spectrum. nih.gov Future research could employ tandem mass spectrometry (MS/MS) to study the specific fragmentation patterns of the molecule, which can aid in its identification and in understanding its chemical stability. The application of these advanced analytical methods will be crucial for pharmacokinetic studies, monitoring its synthesis in real-time, and detecting its presence in natural sources.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing cinnamyl 2-methylcrotonate with high purity in laboratory settings?

- Methodological Answer : The synthesis typically involves esterification between cinnamyl alcohol and 2-methylcrotonic acid under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Reaction conditions (temperature: 60–80°C, inert atmosphere) and stoichiometric ratios (1:1.2 alcohol:acid) are critical to minimize side products like diesters or transesterification byproducts. Purification via fractional distillation (boiling point ~250–270°C) or silica-gel chromatography (using hexane/ethyl acetate gradients) is recommended. Impurity profiling via GC-MS or HPLC ensures purity >98% .

Q. How can cinnamyl 2-methylcrotonate be structurally characterized using spectroscopic techniques?

- Methodological Answer :

- NMR : H NMR (CDCl₃) should show signals for the cinnamyl group (δ 6.2–7.5 ppm, aromatic and vinyl protons) and the 2-methylcrotonate moiety (δ 1.8–2.3 ppm, methyl groups; δ 5.8–6.2 ppm, α,β-unsaturated ester protons).

- MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 217.16 (C₁₅H₁₈O₂).

- IR : Peaks at ~1715 cm⁻¹ (ester C=O stretch) and 1630 cm⁻¹ (conjugated alkene) are diagnostic.

Cross-validate with IUPAC Standard InChIKey (e.g., OGHBUHJLMHQMHS-FVJRQPFYSA-N for stereoisomers) .

Q. What are the stability considerations for storing cinnamyl 2-methylcrotonate in laboratory conditions?

- Methodological Answer : Store in amber glass vials under nitrogen at –20°C to prevent hydrolysis or oxidation. Monitor degradation via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase). Avoid prolonged exposure to light, moisture, or acidic/basic environments, as the ester group is susceptible to hydrolysis .

Advanced Research Questions

Q. How can reactivity ratios (r₁, r₂) be determined for copolymerization studies involving cinnamyl 2-methylcrotonate derivatives?

- Methodological Answer : Use the Finneman–Ross or Kelen-Tudos methods with low-conversion copolymerization data. For example, in copolymerizing cinnamyl methacrylate (CMA) with ethyl methacrylate (EMA), UV spectroscopy at 254 nm monitors monomer consumption. Reactivity ratios (e.g., r₁ = 0.142 for CMA, r₂ = 0.903 for EMA) reveal the steric hindrance of the cinnamyl group, favoring random copolymer formation. Validate with dyad distribution models .

Q. What experimental designs are suitable for evaluating subchronic toxicity of cinnamyl 2-methylcrotonate in preclinical models?

- Methodological Answer : Follow OECD Guideline 408: Administer doses (e.g., 25–400 mg/kg/day) via oral gavage to Wistar rats (n=10/sex/group) for 90 days. Monitor hematological, biochemical, and histopathological endpoints. Include vehicle controls and reference compounds (e.g., oct-3-yl 2-methylcrotonate at 163 mg/kg/day). Statistical analysis (ANOVA with Tukey post-hoc) identifies dose-dependent effects .

Q. How can contradictory data on ester hydrolysis kinetics be resolved in different solvent systems?

- Methodological Answer : Conduct pH-dependent kinetic studies in buffered aqueous/organic mixtures (e.g., acetonitrile/water). Use HPLC to quantify hydrolysis products. Apply the Eyring equation to calculate activation parameters (ΔH‡, ΔS‡). For discrepancies, assess solvent polarity effects or catalytic roles of trace metals via ICP-MS .

Q. What chromatographic methods optimize the separation of cinnamyl 2-methylcrotonate stereoisomers?

- Methodological Answer : Use chiral stationary phases (e.g., Chiralpak AD-H or OD-H) with hexane/isopropanol (95:5) at 1.0 mL/min. Detect enantiomers via polarimetric detection or CD spectroscopy. For preparative isolation, scale up with simulated moving bed (SMB) chromatography .

Data Analysis and Contradiction Resolution

Q. How should researchers address inconsistencies in reported reactivity ratios for cinnamyl-based copolymers?

- Methodological Answer : Re-evaluate experimental conditions (e.g., initiator concentration, temperature). Use Bootstrap error analysis to assess confidence intervals for r₁ and r₂. Compare with literature data (e.g., r₁ = 0.142 in CMA/EMA systems) to identify systemic biases in monomer feed ratios or conversion limits .

Q. What statistical approaches are recommended for interpreting dose-response relationships in toxicity studies?

- Methodological Answer : Apply probit analysis for non-linear dose-response curves. Calculate EC₅₀ values with 95% confidence intervals using software like GraphPad Prism. For non-monotonic responses, use Hill-slope models or Bayesian hierarchical models .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| CAS Number | 61792-12-9 | |

| Molecular Formula | C₁₅H₁₈O₂ | |

| IUPAC InChIKey | OGHBUHJLMHQMHS-FVJRQPFYSA-N | |

| Boiling Point | ~250–270°C (estimated) | |

| Reactivity Ratio (r₁, CMA) | 0.142 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.